molecular formula C5H7NOS B13560002 (3-Methyl-1,2-oxazol-4-yl)methanethiol

(3-Methyl-1,2-oxazol-4-yl)methanethiol

Cat. No.: B13560002
M. Wt: 129.18 g/mol
InChI Key: GDUHYFZFWCBFET-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-oxazol-4-yl)methanethiol is a chemical compound with the molecular formula C5H7NOS It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2-oxazol-4-yl)methanethiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2-oxazole with methanethiol in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at a temperature that promotes the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2-oxazol-4-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

(3-Methyl-1,2-oxazol-4-yl)methanethiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-oxazol-4-yl)methanethiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3-Methyl-1,2-oxazol-5-yl)methanethiol: Similar in structure but with the thiol group at a different position.

    (3-Methyl-1,2-oxazol-4-yl)methanol: Contains a hydroxyl group instead of a thiol group.

    (3-Methyl-1,2-oxazol-4-yl)methanamine: Contains an amine group instead of a thiol group.

Uniqueness

(3-Methyl-1,2-oxazol-4-yl)methanethiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C5H7NOS

Molecular Weight

129.18 g/mol

IUPAC Name

(3-methyl-1,2-oxazol-4-yl)methanethiol

InChI

InChI=1S/C5H7NOS/c1-4-5(3-8)2-7-6-4/h2,8H,3H2,1H3

InChI Key

GDUHYFZFWCBFET-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC=C1CS

Origin of Product

United States

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